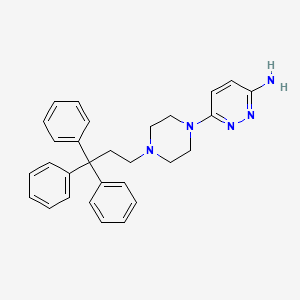
Piperazine, 1-(6-amino-3-pyridazinyl)-4-(3,3,3-triphenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(6-amino-3-pyridazinyl)-4-(3,3,3-triphenylpropyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents and anthelmintics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 6-amino-3-pyridazine, and 3,3,3-triphenylpropyl chloride.
Reaction Conditions: The reaction could be carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as triethylamine might be used to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with steps including:
Batch Processing: Reactants are combined in large reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Analytical methods like HPLC or NMR are used to ensure the purity and identity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the pyridazine ring.
Substitution: The compound could participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, piperazine derivatives are known for their activity as neurotransmitter modulators. This compound might be studied for its potential effects on the central nervous system.
Medicine
In medicine, piperazine derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its potential use in treating neurological disorders or as an anthelmintic.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action for this compound would likely involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The pathways involved could include modulation of neurotransmitter release or inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simpler structure with similar biological activity.
1-(3-Chlorophenyl)piperazine: Known for its use in medicinal chemistry.
4-(2-Pyridyl)piperazine: Another derivative with potential therapeutic applications.
Uniqueness
What sets Piperazine, 1-(6-amino-3-pyridazinyl)-4-(3,3,3-triphenylpropyl)- apart is its unique combination of functional groups, which might confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
36524-71-7 |
|---|---|
Molekularformel |
C29H31N5 |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
6-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C29H31N5/c30-27-16-17-28(32-31-27)34-22-20-33(21-23-34)19-18-29(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-17H,18-23H2,(H2,30,31) |
InChI-Schlüssel |
XMLGEAMAMPIBRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NN=C(C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


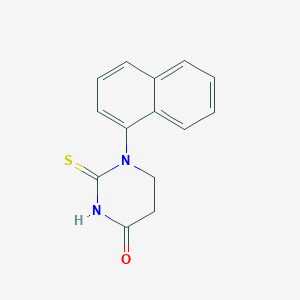
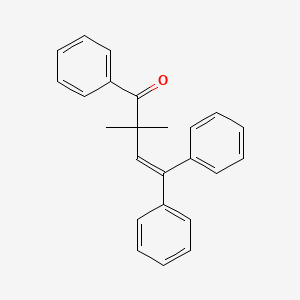
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
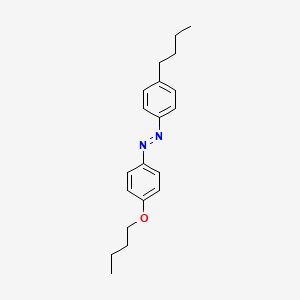
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
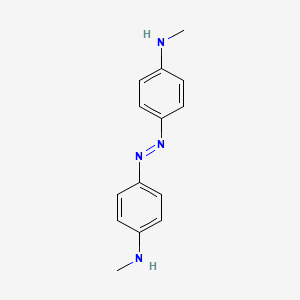
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
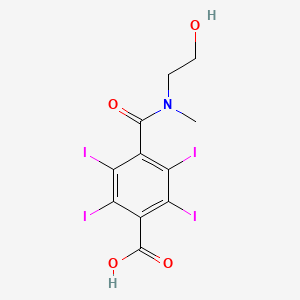
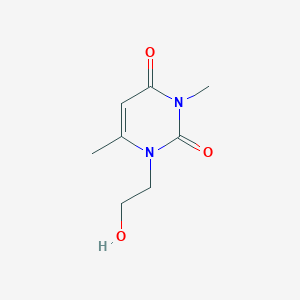


![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
